molecular formula C17H25BrN2O4S B3102507 tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate CAS No. 1417793-79-3

tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate

Cat. No. B3102507
CAS RN: 1417793-79-3
M. Wt: 433.4 g/mol
InChI Key: VXWYXACTHMVSAP-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H25BrN2O4 . It is used as an intermediate in the synthesis of other chemical compounds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 433.36 . Other physical and chemical properties such as boiling point, density, and pKa are not available in the sources I found.

Scientific Research Applications

  • Synthesis of Key Intermediates : The compound tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate, a related derivative, is a key intermediate in the synthesis of Vandetanib, a therapeutic agent. This compound is synthesized through acylation, sulfonation, and substitution reactions, highlighting the role of tert-butyl piperidine derivatives in the synthesis of biologically active compounds (Min Wang, Wenhui Wang, Qidong Tang, Shan Xu, 2015).

  • Intermediate in Biologically Active Compounds : Another similar compound, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, serves as an important intermediate in the synthesis of crizotinib, a drug used in cancer therapy. This synthesis process involves tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material, demonstrating the utility of tert-butyl piperidine derivatives in medicinal chemistry (D. Kong, Yuxing Zhang, Tongsheng Xu, Yuanzhang Zhou, Pengwu Zheng, Shan Xu, 2016).

  • Synthesis of Anticancer Intermediates : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is an intermediate for small molecule anticancer drugs, synthesized from piperidin-4-ylmethanol through a series of chemical reactions. This intermediate plays a crucial role in the development of novel anticancer therapies, highlighting the significance of tert-butyl piperidine derivatives in the pharmaceutical industry (Binliang Zhang, K. Ye, Shan Xu, Tongsheng Xu, 2018).

Mechanism of Action

This compound is an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors . The exact mechanism of action of this intermediate in the synthesis of Niraparib is not specified in the sources I found.

Safety and Hazards

The compound is classified as hazardous, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

tert-butyl 3-[[4-(bromomethyl)phenyl]sulfonylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BrN2O4S/c1-17(2,3)24-16(21)20-10-4-5-14(12-20)19-25(22,23)15-8-6-13(11-18)7-9-15/h6-9,14,19H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWYXACTHMVSAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(4-(bromomethyl)phenylsulfonamido)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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